molecular formula C29H29N5O3 B11956616 N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide CAS No. 881683-56-3

N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide

Cat. No.: B11956616
CAS No.: 881683-56-3
M. Wt: 495.6 g/mol
InChI Key: ZAMQAXAHMVFQAN-FDAWAROLSA-N
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Description

N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide is a complex organic compound that features a pyrazole ring, a hydrazone linkage, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with an appropriate diketone under acidic conditions.

    Hydrazone Formation: The pyrazole aldehyde is then reacted with p-tolylhydrazine to form the hydrazone linkage.

    Coupling with Benzamide: The hydrazone is then coupled with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases, and receptors such as G-protein coupled receptors.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-methoxybenzamide
  • N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-ethoxybenzamide

Uniqueness

N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The propoxy group may enhance its lipophilicity and membrane permeability compared to similar compounds with different substituents.

Properties

CAS No.

881683-56-3

Molecular Formula

C29H29N5O3

Molecular Weight

495.6 g/mol

IUPAC Name

N-[2-[(2E)-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

InChI

InChI=1S/C29H29N5O3/c1-3-17-37-26-15-13-23(14-16-26)29(36)30-19-27(35)32-31-18-24-20-34(25-7-5-4-6-8-25)33-28(24)22-11-9-21(2)10-12-22/h4-16,18,20H,3,17,19H2,1-2H3,(H,30,36)(H,32,35)/b31-18+

InChI Key

ZAMQAXAHMVFQAN-FDAWAROLSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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